
2-Pyrazinyl-4-methoxyphenylketone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazinyl-4-methoxyphenylketone is an organic compound that features a pyrazine ring and a methoxyphenyl group linked by a ketone functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyrazinyl-4-methoxyphenylketone typically involves the reaction of 2-pyrazinecarboxylic acid with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified through recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-Pyrazinyl-4-methoxyphenylketone can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 2-pyrazinyl-4-methoxybenzoic acid.
Reduction: Formation of 2-pyrazinyl-4-methoxyphenylmethanol.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial agent due to the presence of the pyrazine ring, which is known to exhibit biological activity.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2-Pyrazinyl-4-methoxyphenylketone involves interactions with various molecular targets. The ketone group can form hydrogen bonds with biological macromolecules, while the pyrazine ring can participate in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Pyrazinyl-4-methylphenylketone: Similar structure but with a methyl group instead of a methoxy group.
2-Pyrazinyl-4-chlorophenylketone: Similar structure but with a chlorine atom instead of a methoxy group.
2-Pyrazinyl-4-hydroxyphenylketone: Similar structure but with a hydroxyl group instead of a methoxy group.
Uniqueness
2-Pyrazinyl-4-methoxyphenylketone is unique due to the presence of the methoxy group, which can influence its reactivity and interactions with other molecules. The methoxy group can donate electron density through resonance, potentially enhancing the compound’s stability and reactivity in certain chemical reactions .
Properties
CAS No. |
86461-74-7 |
|---|---|
Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
(4-methoxyphenyl)-pyrazin-2-ylmethanone |
InChI |
InChI=1S/C12H10N2O2/c1-16-10-4-2-9(3-5-10)12(15)11-8-13-6-7-14-11/h2-8H,1H3 |
InChI Key |
WVSCPUBHPXOQBV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NC=CN=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![11-Methyl-12H-benzo[a]phenothiazine](/img/structure/B14408535.png)
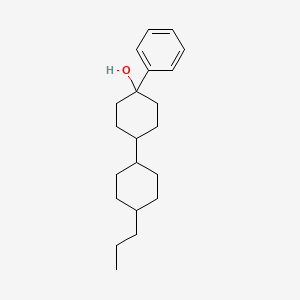
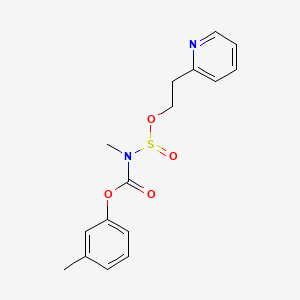
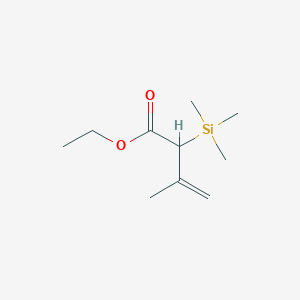
![Benzonitrile, 4-[1-(4-methoxyphenyl)ethenyl]-](/img/structure/B14408561.png)
![5-{1-[4-(2,4-Dichlorophenoxy)phenoxy]ethyl}-3-methyl-1,2,4-oxadiazole](/img/structure/B14408567.png)
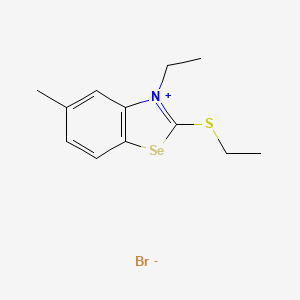
![1-Chloro-7,12-dioxaspiro[5.6]dodecane](/img/structure/B14408590.png)
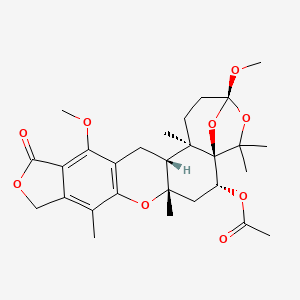
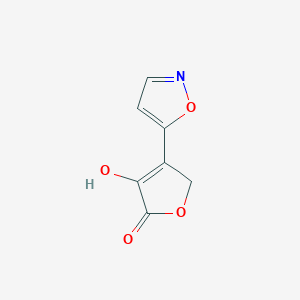
![Imidazo[5,1-d][1,2,3,5]tetrazine](/img/structure/B14408598.png)
![1-[ethyl(nitroso)amino]ethyl N,N-diethylcarbamodithioate](/img/structure/B14408601.png)

![5-Chloro-2-{[(naphthalen-2-yl)oxy]methoxy}pyrimidine](/img/structure/B14408618.png)
